molecular formula C18H23N3O3 B5560684 2-[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]-1-(2-furyl)-2-oxoethanone

2-[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]-1-(2-furyl)-2-oxoethanone

Cat. No. B5560684
M. Wt: 329.4 g/mol
InChI Key: JTIVAJOYWZDNEO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to "2-[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]-1-(2-furyl)-2-oxoethanone" typically involves multi-step synthetic pathways that include reactions like aminomethylation, heterocyclization, and the use of specific reagents to introduce various functional groups. For instance, the aminomethylation of 2-(2-furyl)imidazo-[1,2-a]pyridine proceeds at specific positions of the imidazopyridine system, suggesting that similar strategies could be applied to synthesize the target compound by manipulating the reaction conditions and reagent ratios (Saldabol, Zeligman, & Giller, 1971).

Molecular Structure Analysis

Molecular structure analysis of related compounds has been conducted using techniques such as X-ray crystallography, revealing the spatial arrangement of atoms and the molecular conformation. The structure of compounds with piperidine and imidazole units often shows specific ring conformations and intermolecular interactions, which are crucial for understanding the chemical behavior and reactivity of the target compound (Yıldırım et al., 2006).

Chemical Reactions and Properties

Compounds similar to the target molecule undergo a variety of chemical reactions, including those that form new heterocyclic rings, introduce substituents through reactions like alkylation and acylation, and modify functional groups. These reactions are instrumental in tailoring the properties of the compounds for specific applications. The reactivity of such compounds is often governed by the presence of functional groups like imidazole, piperidine, and furyl moieties (Guseinov et al., 2006).

Scientific Research Applications

Chemical Synthesis and Structural Analysis

The research on compounds related to 2-[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]-1-(2-furyl)-2-oxoethanone often focuses on their synthesis and structural elucidation. For instance, studies have explored the aminomethylation of 2-(2-furyl)imidazo-[1,2-a]pyridine, highlighting reactions primarily at the 3 position of the imidazopyridine system. These reactions proceed at the 5 position of the furan ring under certain conditions, revealing insights into the structural aspects and reactivity of these compounds (Saldabol, Zeligman, & Giller, 1971). Additionally, the scalable synthesis of haloquinolin-2(1H)-ones and quinolines demonstrates the importance of these chemical structures in developing novel compounds, showing versatility in synthesis methods (Snieckus & Jiao, 2017).

Catalysis and Multicomponent Reactions

Research into catalytic methods and multicomponent reactions has been significant for compounds with similar structures. A telescoping synthesis approach using piperidine-mediated multicomponent reactions has been applied to create chimeric polyheterocycles, offering a streamlined pathway for synthesizing complex molecules (Lee, Hsu, Chen, & Sun, 2013). This method emphasizes the role of catalysis in enhancing the efficiency of chemical syntheses.

Optical and Luminescent Properties

The study of optical and luminescent properties is a key application area. For example, the synthesis and characterization of novel 4-furyl substituted 3-imidazoline 3-oxides have provided valuable information on the photoluminescent properties of these compounds, contributing to the development of materials with specific optical characteristics (Güven, 2007).

Chemiluminescence for Analytical Applications

The chemiluminescence of 2-substituted-4,5-di(2-furyl)-1H-imidazole systems, in combination with H2O2 and Cu2+, has been utilized for the sensitive determination of Cu2+ ions. This application underscores the potential of these compounds in analytical chemistry, particularly in the development of novel detection methods for metal ions (Kang, Zhang, Han, Tang, Wang, & Zhang, 2011).

Antimicrobial Activity

Compounds with structures similar to 2-[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]-1-(2-furyl)-2-oxoethanone have shown antimicrobial activity, indicating their potential as therapeutic agents. Research in this area focuses on synthesizing and evaluating the biological activities of these compounds, contributing to the search for new antimicrobial agents (Altalbawy, 2013).

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Future Directions

Given the broad range of chemical and biological properties of imidazole, it has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .

properties

IUPAC Name

1-[3-(1-butylimidazol-2-yl)piperidin-1-yl]-2-(furan-2-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-2-3-9-20-11-8-19-17(20)14-6-4-10-21(13-14)18(23)16(22)15-7-5-12-24-15/h5,7-8,11-12,14H,2-4,6,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIVAJOYWZDNEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=CN=C1C2CCCN(C2)C(=O)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]-1-(2-furyl)-2-oxoethanone

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